7-bromo-2-(chloromethyl)-1,3-benzoxazole
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Overview
Description
7-bromo-2-(chloromethyl)-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with bromine at the 7th position and a chloromethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(chloromethyl)-1,3-benzoxazole typically involves the bromination of 2-(chloromethyl)-1,3-benzoxazole. This can be achieved through the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(chloromethyl)-1,3-benzoxazole.
Bromination: The bromination of 2-(chloromethyl)-1,3-benzoxazole is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(chloromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzoxazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The bromine atom at the 7th position can be involved in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl-benzoxazole derivative, while coupling reactions could produce various aryl-substituted benzoxazole compounds.
Scientific Research Applications
7-bromo-2-(chloromethyl)-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: The compound and its derivatives can be studied for their biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-(chloromethyl)-1,3-benzoxazole would depend on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chloromethyl groups can facilitate binding interactions or covalent modifications, leading to the desired biological effect. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1,3-benzoxazole: Lacks the bromine substitution, which may affect its reactivity and biological activity.
7-bromo-1,3-benzoxazole: Lacks the chloromethyl group, which may limit its use in nucleophilic substitution reactions.
2-(bromomethyl)-1,3-benzoxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which may influence its reactivity and applications.
Uniqueness
7-bromo-2-(chloromethyl)-1,3-benzoxazole is unique due to the presence of both bromine and chloromethyl groups, which provide versatile reactivity for various chemical transformations
Biological Activity
7-Bromo-2-(chloromethyl)-1,3-benzoxazole (7-Br-2-CMB) is a heterocyclic compound characterized by the presence of both bromine and chloromethyl groups attached to a benzoxazole ring. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.
- Molecular Formula : C_9H_7BrClN_1O
- Molecular Weight : Approximately 276.51 g/mol
The compound's reactivity is influenced by the halogen substituents, which can enhance its binding affinity to biological targets.
Antimicrobial Properties
Preliminary studies indicate that 7-Br-2-CMB exhibits significant antimicrobial activity. Its effectiveness against various strains of fungi and bacteria has been documented:
- In Vitro Anti-Candida Activity : Research has shown that derivatives of benzoxazole, including 7-Br-2-CMB, can inhibit the growth of Candida albicans and Candida glabrata. For instance, certain derivatives displayed a minimum inhibitory concentration (MIC) as low as 16 µg/mL against C. albicans isolates, demonstrating their potential as antifungal agents .
- Mechanism of Action : The mode of action includes disruption of membrane integrity and interference with ergosterol synthesis, which is critical for fungal cell viability. This mechanism is similar to that of established antifungal agents like Amphotericin B (AmB) but without cross-resistance issues .
Antibacterial Activity
The compound also shows promise in antibacterial applications. Studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) : The compound's MIC values against common bacterial strains have been reported, indicating its potential as an antibacterial agent. For example, it has been noted that certain benzoxazole derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of 7-Br-2-CMB in relation to structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-(Chloromethyl)-1,3-benzoxazole | Lacks bromine; contains only chloromethyl | Less reactive compared to 7-bromo variant |
1,3-Benzoxazole-7-carbonitrile | Lacks chloromethyl group | Different reactivity profile due to nitrile |
5-Bromo-2-methyl-1,3-benzoxazole | Contains bromine but different substitution pattern | Different biological activity potential |
6-Bromo-2-methylbenzo[d]oxazole | Similar bromination but different position | Variations in reactivity and applications |
The presence of both bromine and chloromethyl groups in 7-Br-2-CMB enhances its chemical reactivity and biological activity compared to other benzoxazole derivatives.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of benzoxazole, including 7-Br-2-CMB. These studies have demonstrated:
- Synthesis Efficiency : The synthesis of bromo-derivatives often results in higher yields compared to other modifications, suggesting that the bromine atom plays a crucial role in enhancing the reactivity during chemical reactions .
- Biological Evaluation : In one study, derivatives were tested against clinical isolates of fungi and bacteria. The results indicated that certain derivatives exhibited broad-spectrum activity with minimal toxicity towards mammalian cells .
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOULWITLNUIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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